molecular formula C15H13NO3 B14434142 N-Benzoyl-4-methoxybenzamide CAS No. 77290-63-2

N-Benzoyl-4-methoxybenzamide

Cat. No.: B14434142
CAS No.: 77290-63-2
M. Wt: 255.27 g/mol
InChI Key: BDBYNVQDGQEMJZ-UHFFFAOYSA-N
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Description

N-Benzoyl-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a benzoyl group attached to a 4-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-4-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-Benzoyl-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methoxybenzamide: Similar structure but with a benzyl group instead of a benzoyl group.

    4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a 4-methylbenzyl group instead of a benzoyl group.

Uniqueness

N-Benzoyl-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group provides a different reactivity profile compared to similar compounds with benzyl or methylbenzyl groups.

Properties

CAS No.

77290-63-2

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-benzoyl-4-methoxybenzamide

InChI

InChI=1S/C15H13NO3/c1-19-13-9-7-12(8-10-13)15(18)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17,18)

InChI Key

BDBYNVQDGQEMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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